molecular formula C13H15NO4 B14182676 Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate CAS No. 921766-31-6

Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B14182676
CAS No.: 921766-31-6
M. Wt: 249.26 g/mol
InChI Key: XLRUFKZMUWHWHB-UHFFFAOYSA-N
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Description

Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound with the molecular formula C13H15NO4 It belongs to the class of oxazolidines, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of phenyl isocyanate with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazolidine ring. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The oxazolidine ring can also participate in hydrogen bonding and other interactions with biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4S)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
  • 3-Benzyl-1,3-oxazolidine
  • 2-(4-chlorophenyl)-1,3-oxazolidine

Uniqueness

Phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the formyl group in the oxazolidine ring makes it a versatile compound for various applications .

Properties

CAS No.

921766-31-6

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

phenyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-13(2)14(10(8-15)9-17-13)12(16)18-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3

InChI Key

XLRUFKZMUWHWHB-UHFFFAOYSA-N

Canonical SMILES

CC1(N(C(CO1)C=O)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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